molecular formula C18H20N6O2 B14611232 2,2'-[(4-{(E)-[4-(1H-1,2,4-Triazol-5-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) CAS No. 60160-87-4

2,2'-[(4-{(E)-[4-(1H-1,2,4-Triazol-5-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)

Cat. No.: B14611232
CAS No.: 60160-87-4
M. Wt: 352.4 g/mol
InChI Key: MYJQPJHFUINOIL-UHFFFAOYSA-N
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Description

2,2’-[(4-{(E)-[4-(1H-1,2,4-Triazol-5-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) is a complex organic compound that features a triazole ring, a diazenyl group, and two ethan-1-ol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(4-{(E)-[4-(1H-1,2,4-Triazol-5-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2’-[(4-{(E)-[4-(1H-1,2,4-Triazol-5-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific pH levels, temperatures, and solvents .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted triazole compounds.

Scientific Research Applications

2,2’-[(4-{(E)-[4-(1H-1,2,4-Triazol-5-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism by which 2,2’-[(4-{(E)-[4-(1H-1,2,4-Triazol-5-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds with biological molecules, while the diazenyl group can participate in redox reactions. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[(4-{(E)-[4-(1H-1,2,4-Triazol-5-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

60160-87-4

Molecular Formula

C18H20N6O2

Molecular Weight

352.4 g/mol

IUPAC Name

2-[N-(2-hydroxyethyl)-4-[[4-(1H-1,2,4-triazol-5-yl)phenyl]diazenyl]anilino]ethanol

InChI

InChI=1S/C18H20N6O2/c25-11-9-24(10-12-26)17-7-5-16(6-8-17)22-21-15-3-1-14(2-4-15)18-19-13-20-23-18/h1-8,13,25-26H,9-12H2,(H,19,20,23)

InChI Key

MYJQPJHFUINOIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=NN2)N=NC3=CC=C(C=C3)N(CCO)CCO

Origin of Product

United States

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